molecular formula C11H13ClN2O B2406437 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one CAS No. 1326895-34-4

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one

Cat. No.: B2406437
CAS No.: 1326895-34-4
M. Wt: 224.69
InChI Key: DRKYYPXQFJHCGT-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to the indazole core. The tert-butyl group is known for its steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Chlorination: The chlorine atom can be introduced through electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity to its targets. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one can be compared with other similar compounds, such as:

    1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazole: Lacks the carbonyl group, which can influence its reactivity and biological activity.

    1-(tert-Butyl)-6-bromo-1,2-dihydro-3H-indazol-3-one: Contains a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

    1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-ol: Contains a hydroxyl group instead of a carbonyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-6-chloro-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-11(2,3)14-9-6-7(12)4-5-8(9)10(15)13-14/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYYPXQFJHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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